molecular formula C17H16N2O3S2 B3000091 2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 896010-49-4

2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B3000091
CAS No.: 896010-49-4
M. Wt: 360.45
InChI Key: SXGBYFRRSCHPKD-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a synthetic benzothiazole derivative intended for research applications in medicinal chemistry and oncology. Benzothiazole scaffolds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . Specifically, 2-arylbenzothiazole derivatives have demonstrated significant potential as anticancer agents, showing potent and selective activity against a range of cancer cell lines, including breast, lung, and colon cancer panels . The mechanism of action for this class of compounds is multifaceted. Research indicates that benzothiazole analogues can function as inhibitors of key enzymatic targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase and tumor-associated carbonic anhydrases . Inhibition of these targets can disrupt critical signaling pathways for cell proliferation and survival, and combat tumor hypoxia, making such compounds valuable leads for developing novel anticancer therapeutics . The structural motif of an N-benzoyl group attached to a 2-(methylthio)benzothiazole core, as seen in this compound, is a common feature in designed bioactive molecules. The benzamide linkage and the methylthio substituent are known to contribute to binding affinity and metabolic stability . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-6-4-5-11(15(13)22-2)16(20)18-10-7-8-12-14(9-10)24-17(19-12)23-3/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBYFRRSCHPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological significance.

Synthesis of the Compound

The synthesis of this compound typically involves several chemical reactions, including condensation reactions and modifications of existing benzothiazole derivatives. The compound can be synthesized through a series of steps that involve the reaction of appropriate thiazole and benzamide precursors under controlled conditions.

Anti-Tubercular Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anti-tubercular properties. For instance, a review highlighted various benzothiazole-based compounds that demonstrated potent inhibitory effects against Mycobacterium tuberculosis (Mtb). The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing promising results for new derivatives .

CompoundRMIC (μg/mL)Inhibition (%)
9aH25098
12aH10099

The above table summarizes some of the findings related to the anti-tubercular activity of related compounds, suggesting that modifications in the structure can enhance efficacy against Mtb.

Anticancer Activity

In addition to its anti-tubercular properties, this compound has shown potential in anticancer applications. A study focusing on novel inhibitors targeting specific kinases involved in cancer progression demonstrated that benzothiazole derivatives could effectively inhibit cancer cell growth. For example, one derivative exhibited a growth inhibitory value (GI50) of 3.18 ± 0.11 µM against MCF-7 breast cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : The biological evaluation of synthesized benzothiazole derivatives has been conducted using various cancer cell lines. These studies often measure cytotoxicity through assays that determine cell viability after treatment with the compound. Results typically show a dose-dependent response with significant inhibition observed at higher concentrations.
  • Molecular Docking Studies : In silico investigations have been employed to predict the interaction between the compound and target proteins involved in cancer pathways. Molecular docking studies suggest favorable binding affinities, indicating potential mechanisms of action at the molecular level.
  • Comparative Analysis : The compound's activity is often compared with standard drugs used in treatment protocols for tuberculosis and cancer, providing insights into its relative effectiveness and potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Substituents on Heterocycle Yield (%) Melting Point (°C)
2,3-Dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (Target) C₁₇H₁₆N₂O₃S₂ 376.45 2,3-Dimethoxy 2-Methylthio N/A N/A
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide () C₁₅H₁₂N₂OS₂ 300.40 None 2-Methylthio N/A N/A
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide (1d, ) C₂₈H₂₈N₆O₃S₂ 560.70 2-Methoxy 2-(4-Methylpiperazinyl)phenylaminoethylthio 75.47 N/A
4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l, ) C₁₆H₁₄N₂O₂S 298.36 4-Methoxy 2-Methyl 63 N/A
(E)-2,3-Dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide () C₁₉H₁₅N₃O₅S 397.40 2,3-Dimethoxy 6-Nitro, 3-Propargyl N/A N/A

Key Observations :

  • Substituent Effects: The target compound’s 2,3-dimethoxybenzamide group distinguishes it from simpler analogs like N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (), which lacks methoxy substituents. The additional methoxy groups likely enhance electron-donating effects and solubility compared to non-substituted derivatives .
  • Heterocyclic Modifications : Compound 1d () incorporates a 4-methylpiperazinyl group, which may improve solubility and cellular uptake via hydrogen bonding, contrasting with the target compound’s simpler methylthio substitution .

Key Observations :

  • Activity Trends : The piperazinyl-substituted 1f () shows superior antiproliferative activity compared to 1e, highlighting the importance of polar substituents. The target compound’s dimethoxy groups may similarly enhance interactions with cellular targets, though direct data are lacking .

Q & A

Q. Advanced Optimization :

  • Catalytic Efficiency : Use of Lewis acids (e.g., ZrCl₄) to accelerate coupling reactions and reduce side products .
  • Solvent-Free Conditions : Eaton’s reagent (P₂O₅/MeSO₃H) can enhance reaction rates in Friedel-Crafts acylation steps while minimizing solvent waste .

How should researchers design experiments to evaluate the antiproliferative activity of this compound against cancer cell lines?

Q. Basic Methodology :

  • Cell Line Selection : Use diverse cancer models (e.g., HepG2, Hela, A375) to assess broad-spectrum activity .
  • MTT Assay Protocol :
    • Seed cells in 96-well plates (5,000 cells/well).
    • Treat with compound (0.1–100 µM) for 48–72 hours.
    • Measure IC₅₀ values using absorbance at 570 nm .

Q. Advanced Mechanistic Studies :

  • Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Validate mitochondrial membrane potential loss via JC-1 dye .
  • Target Identification : Use molecular docking to predict interactions with apoptosis regulators (e.g., Bcl-2 family proteins) .

What analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

Q. Basic Characterization :

  • 1H-NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methylthio at δ 2.5 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 373.4 for C₁₇H₁₆N₂O₃S₂) .

Q. Advanced Resolution of Contradictions :

  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating proton and carbon shifts .

How do structural modifications (e.g., methoxy vs. methylthio groups) influence the compound’s biological activity?

Q. Basic SAR Insights :

  • Methoxy Groups : Enhance solubility and modulate electron density on the benzamide ring, affecting target binding .
  • Methylthio Substituent : Increases lipophilicity, improving membrane permeability .

Q. Advanced SAR Strategies :

  • Heterocycle Replacement : Substitute benzo[d]thiazole with imidazo[2,1-b]thiazole to evaluate impact on anticancer potency .
  • Halogenation : Introduce fluorine at position 4 of the benzamide ring to enhance metabolic stability .

How should researchers address discrepancies in biological activity data across different studies?

Q. Basic Troubleshooting :

  • Assay Variability : Standardize cell passage numbers, serum batch, and incubation times .
  • Compound Integrity : Verify purity via HPLC before biological testing .

Q. Advanced Meta-Analysis :

  • Dose-Response Reproducibility : Use Hill slope analysis to compare efficacy curves across labs .
  • Cross-Study Validation : Replicate key findings in orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Q. Basic ADME Profiling :

  • SwissADME : Predict logP (≈3.1), aqueous solubility (≈2.1 µg/mL), and CYP450 interactions .
  • Molinspiration : Assess bioavailability score based on Lipinski’s rules .

Q. Advanced Modeling :

  • MD Simulations : Study blood-brain barrier penetration using GROMACS with lipid bilayer models .
  • QSAR : Train models on benzothiazole derivatives to forecast toxicity endpoints (e.g., hepatotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.